Orthogonal Reactivity from Dual Halogenation
3-Bromo-7-chloro-4H-chromen-4-one possesses two distinct halogen atoms at different ring positions, which serve as orthogonal synthetic handles. The C3 bromine is amenable to Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the C7 chlorine can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions [1]. This dual reactivity profile is not present in mono-halogenated comparators such as 3-bromo-4H-chromen-4-one or 7-chloro-4H-chromen-4-one, which offer only a single site for derivatization . Regiospecific vinylation at the bromination site has been demonstrated in related bromochromones, confirming that Pd0 insertion occurs selectively at the C–Br bond, allowing for clean introduction of substituents [1].
| Evidence Dimension | Number of orthogonal reactive handles for sequential derivatization |
|---|---|
| Target Compound Data | 2 reactive sites (C3-Br for cross-coupling; C7-Cl for SNAr) |
| Comparator Or Baseline | 3-bromo-4H-chromen-4-one: 1 reactive site (C3-Br only); 7-chloro-4H-chromen-4-one: 1 reactive site (C7-Cl only) |
| Quantified Difference | 2-fold increase in orthogonal reactive sites |
| Conditions | Chemical synthesis; Pd-catalyzed cross-coupling and nucleophilic aromatic substitution conditions |
Why This Matters
Procurement of this dual-halogenated scaffold reduces the number of synthetic steps required to access complex, diversely functionalized chromone libraries.
- [1] Davies, S. G., et al. Substituted 4H-1-benzopyran-4-ones (chromones): synthesis via palladium-catalysed coupling of their halogeno derivatives with alkenes. Journal of the Chemical Society, Perkin Transactions 1, 2001, 1417-1426. View Source
